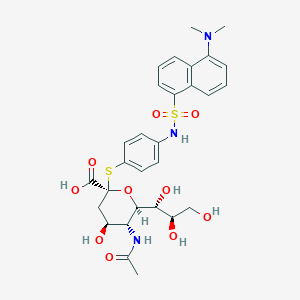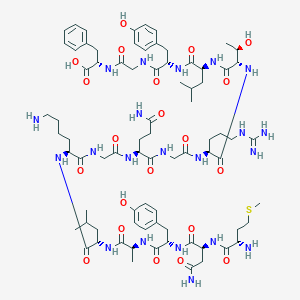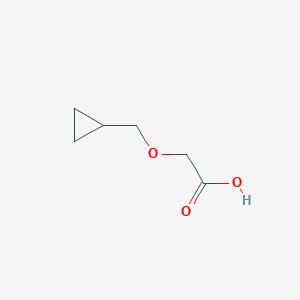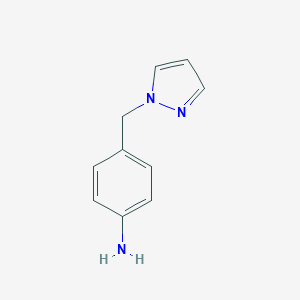
4-(1H-吡唑-1-基甲基)苯胺
描述
Synthesis Analysis
The synthesis of aniline derivatives with a pyrazole ring often involves condensation reactions, as seen in the Schiff base formation of [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl] methylene] aniline derivatives . Another method reported is the one-pot synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which utilizes ethyl 2-cyanoacetate, pyrazole aldehydes, and nitrostyrenes in the presence of a catalyst . Additionally, a green synthesis approach has been employed for the synthesis of 2-(1H-pyrazol-5-yl) aniline, indicating a trend towards more environmentally friendly synthetic methods .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrazole ring attached to an aniline moiety. For instance, in the N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline, the pyrazoline ring assumes an envelope conformation, and the aniline group is nearly perpendicular to the pyrazoline ring . Such structural features are crucial as they can influence the biological activity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives with a pyrazole ring is influenced by the substituents on the rings. For example, the presence of a trifluoromethyl group in certain N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines has been found to abolish anti-RSV activity and enhance cytotoxicity . The introduction of halogen atoms, such as chlorine or bromine, has been shown to improve anti-RSV activity and selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of electron-donating methoxy groups in pyrazolyl-based anilines has been associated with emissions in the redshift region, which could be useful for biological imaging applications . The antimicrobial and antioxidant activities of these compounds are also significant, with some demonstrating potent larvicidal activity . The corrosion inhibition property of 2-(1H-pyrazol-5-yl) aniline on Aluminium-2014 alloy in a hydrochloric acid solution has been studied, showing that the compound effectively prevents corrosion .
科学研究应用
Summary of the Application
“4-(1H-pyrazol-1-ylmethyl)aniline” is used in the field of organic synthesis . It’s a derivative of dithieno[3,2-b:2’,3’-d]pyrrole (DTP), which is garnering significant interest in the fields of catalysis and medicinal chemistry .
Methods of Application or Experimental Procedures
The compound was prepared in a 63% yield utilizing a C–F activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) . The identity of the product was confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and single-crystal analysis .
Results or Outcomes
The synthesis of this compound has been well-documented and its crystal structure has been thoroughly analyzed . The manuscript detailing its synthesis and characterization is prepared carefully and contains many important aspects .
Catalysis and Medicinal Chemistry
Summary of the Application
“4-(1H-pyrazol-1-ylmethyl)aniline” is a derivative of tris(pyrazolyl)methane (Tpm) ligands . Tpm ligands and their corresponding metal complexes have been exploited for a broad range of applications, including catalysis and biomedical chemistry . For instance, the molecule [TpmMn(CO)3]PF6 has been investigated as a chemotherapeutic to treat colon cancer .
Methods of Application or Experimental Procedures
The synthesis of “4-(1H-pyrazol-1-ylmethyl)aniline” involves a C–F activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) . The identity of the product was confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and single-crystal analysis .
Results or Outcomes
The synthesis of this compound has been well-documented and its crystal structure has been thoroughly analyzed . Density functional theory calculations utilizing the MN15L density functional and the def2-TZVP basis set indicated that “4-(1H-pyrazol-1-ylmethyl)aniline” forms with similar energetics to the previously reported unmethylated analog .
Crystallography
Summary of the Application
“4-(1H-pyrazol-1-ylmethyl)aniline” has been used in the field of crystallography . An analysis of crystals grown from the layering method (CH2Cl2/acetone/pentane) indicated two distinct polymorphs of the title compound .
Methods of Application or Experimental Procedures
The compound was prepared in a 63% yield utilizing a C–F activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) . The identity of the product was confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and single-crystal analysis .
Results or Outcomes
The overlaid wireframe structures of the polymorphs (polymorph I in orange and polymorph II in purple) again keeps a consistent orientation of the central carbon atom and the aniline substituent . This study provides valuable insights into the crystal structure of “4-(1H-pyrazol-1-ylmethyl)aniline” and its polymorphs .
安全和危害
属性
IUPAC Name |
4-(pyrazol-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRYTHBRUSOVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377436 | |
| Record name | 4-(1H-pyrazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-ylmethyl)aniline | |
CAS RN |
142335-61-3 | |
| Record name | 4-(1H-pyrazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-1-ylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

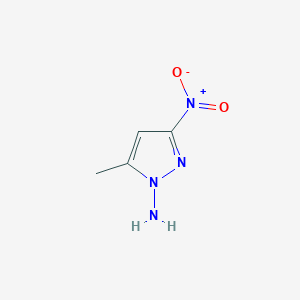
![exo-alpha-Hydroxy-alpha-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester](/img/structure/B123729.png)
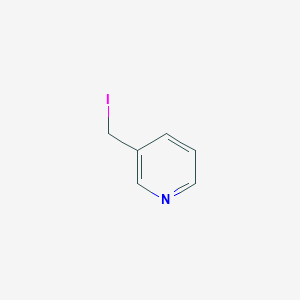
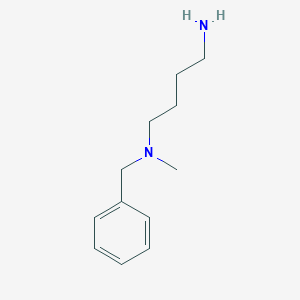
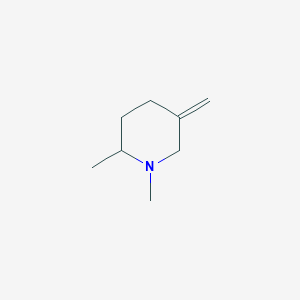
![2-(Cyclopropylmethoxy)-acetic Acid 1,1-Dimethyl-2-[4-(methylsulfonyl)phenyl]-2-oxoethyl Ester](/img/structure/B123746.png)
![(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid](/img/structure/B123748.png)
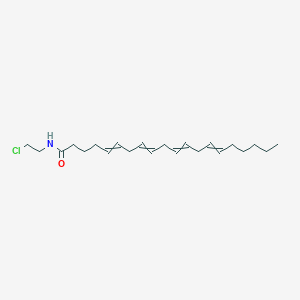
![cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester](/img/structure/B123754.png)
